3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole
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Overview
Description
3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole is a complex heterocyclic compound that features a unique fusion of triazole, thiadiazole, and benzoxazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further cyclization with thiadiazole precursors . The final step involves the formation of the benzoxazole ring through a condensation reaction with suitable phenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Arylamino-6-phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazines
- 3,6-Dialkyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazoles
- Bis(1,2,4-triazolo[3,4-B][1,3,4]thiadiazines)
Uniqueness
3-Phenyl-6-[(1E)-2-{3-phenyl-[1,2,4]triazolo
Properties
IUPAC Name |
3-phenyl-6-[(E)-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethenyl]-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N5OS/c1-3-7-17(8-4-1)22-19-13-11-16(15-20(19)28-30-22)12-14-21-27-29-23(25-26-24(29)31-21)18-9-5-2-6-10-18/h1-15H/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZMXZQHWTOLR-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)C=CC4=NN5C(=NN=C5S4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)/C=C/C4=NN5C(=NN=C5S4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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